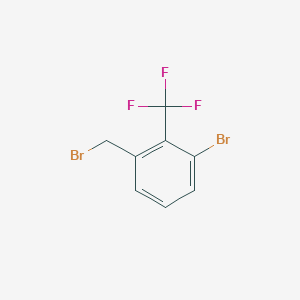

3-Bromo-2-(trifluoromethyl)benzyl bromide

Description

Significance of Aryl Halides and Benzyl (B1604629) Halides as Synthetic Intermediates

Aryl halides, which feature a halogen atom directly attached to an aromatic ring, and benzyl halides, where a halogen is bonded to a benzylic carbon, are foundational intermediates in organic chemistry. numberanalytics.com Their importance lies in their ability to participate in a wide array of chemical transformations. Aromatic rings are stable and commonly used for building complex molecules, and the addition of side groups can alter properties like solubility and reactivity. nagoya-u.ac.jp

Aryl halides are key substrates in a multitude of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. numberanalytics.comrsc.org These reactions are pivotal for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex pharmaceuticals and materials. numberanalytics.com

Benzyl halides, on the other hand, are highly reactive towards nucleophilic substitution reactions. The bromine atom in a benzyl bromide, for instance, is a good leaving group, and the resulting benzylic carbocation is stabilized by resonance with the aromatic ring, facilitating both SN1 and SN2 pathways. quora.comvaia.com This reactivity makes them excellent reagents for introducing the benzyl group into various molecules.

Strategic Importance of Trifluoromethyl Groups in Modern Organic Chemistry

The trifluoromethyl (CF3) group has become a cornerstone in the design of pharmaceuticals, agrochemicals, and advanced materials. Its incorporation into a molecule can dramatically alter its physicochemical and biological properties. mdpi.com The CF3 group is highly electronegative and strongly electron-withdrawing, which can significantly influence the electronic environment of an aromatic ring. vaia.comnih.gov

Key strategic advantages of the trifluoromethyl group include:

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group resistant to metabolic degradation and increasing the half-life of drug candidates. mdpi.com

Increased Lipophilicity: The CF3 group enhances a molecule's ability to pass through biological membranes, which can improve absorption and bioavailability. mdpi.com

Modulation of Acidity/Basicity: As a potent electron-withdrawing group, it can increase the acidity of nearby functional groups.

Bioisosterism: The CF3 group is often used as a bioisostere for a methyl group or a chlorine atom, allowing chemists to fine-tune the steric and electronic properties of a lead compound to optimize its interaction with biological targets. mdpi.com

These properties make trifluoromethyl-containing compounds highly prevalent in FDA-approved drugs and other bioactive molecules. mdpi.comresearchgate.net

Overview of Advanced Synthetic Methodologies for Organofluorine Compounds

The increasing demand for organofluorine compounds has spurred the development of sophisticated synthetic methods. researchgate.net Introducing fluorine or trifluoromethyl groups into molecules can be challenging and often requires specialized reagents and conditions. mdpi.com

Modern strategies for synthesizing organofluorine compounds can be broadly categorized:

Nucleophilic Fluorination: This involves the displacement of a leaving group (like a halide) with a fluoride (B91410) ion source.

Electrophilic Fluorination: This employs reagents that deliver an electrophilic fluorine atom to an electron-rich substrate.

Trifluoromethylation: Specific methods have been developed to introduce the entire CF3 group. Copper-catalyzed trifluoromethylation of aryl halides is a widely used technique. nih.govbeilstein-journals.org Other methods involve the use of radical precursors or specialized reagents like trifluoromethyltrimethylsilane (TMSCF3). nih.gov Recent advancements also include photoredox catalysis for the generation of fluoroalkyl radicals under mild conditions. researchgate.net

Contextualizing 3-Bromo-2-(trifluoromethyl)benzyl bromide within Contemporary Chemical Synthesis

This compound is a polyfunctionalized aromatic compound that serves as a versatile building block in organic synthesis. mdpi.comsemiconductor-digest.com Its structure combines the key features discussed above: an aryl bromide, a benzyl bromide, and a trifluoromethyl group. This unique arrangement of functional groups on a single scaffold offers multiple, distinct points for chemical modification.

The strategic value of this compound lies in its potential for sequential and selective reactions:

The benzyl bromide moiety provides a highly reactive site for nucleophilic substitution, allowing for the attachment of a wide range of functional groups at the benzylic position.

The aryl bromide function is a handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds directly on the aromatic ring. nih.govwikipedia.org

The trifluoromethyl group acts as a powerful electron-withdrawing substituent, which deactivates the aromatic ring towards electrophilic substitution and directs incoming groups to the meta position. vaia.com It also imparts the beneficial physicochemical properties associated with fluorination. mdpi.com

This trifecta of reactivity makes this compound an ideal starting material for constructing complex, highly substituted aromatic compounds, particularly those targeted for applications in medicinal chemistry and materials science where precise control over molecular architecture is paramount. mdpi.com

Physicochemical Properties and Structural Data

The specific arrangement of substituents on the aromatic ring of this compound and its analogs dictates their physical properties and reactivity. Below are key data points for the title compound and a comparison with related isomers and analogs.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₅Br₂F₃ |

| Molecular Weight | 317.93 g/mol |

| SMILES | C1=CC(=C(C(=C1)Br)C(F)(F)F)CBr |

| InChI | InChI=1S/C8H5Br2F3/c9-4-5-2-1-3-6(10)7(5)8(11,12,13)/h1-3H,4H2 |

| InChIKey | VSGKSMYEZJRISO-UHFFFAOYSA-N |

| Predicted XlogP | 4.1 |

Data sourced from PubChem. uni.lu

Table 2: Comparison of Related Trifluoromethyl Benzyl Bromides

This table provides a comparative overview of the structural formulas and key physical properties of this compound and similar commercially available building blocks. The position of the trifluoromethyl and bromo groups significantly influences the electronic properties and steric environment of the molecule.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |

| 2-(Trifluoromethyl)benzyl bromide | 395-44-8 | C₈H₆BrF₃ | 239.03 | 72 / 7.5 mmHg | 1.571 |

| 3-(Trifluoromethyl)benzyl bromide | 402-23-3 | C₈H₆BrF₃ | 239.03 | 69 / 4 mmHg | 1.565 |

| 4-(Trifluoromethyl)benzyl bromide | 402-49-3 | C₈H₆BrF₃ | 239.03 | 65-69 / 5 mmHg | 1.546 |

| 3,5-Bis(trifluoromethyl)benzyl bromide | 32247-96-4 | C₉H₅BrF₆ | 307.03 | - | 1.675 |

| 2-Bromo-3-(trifluoromethyl)benzyl bromide | - | C₈H₅Br₂F₃ | 317.93 | - | - |

| This compound | - | C₈H₅Br₂F₃ | 317.93 | - | - |

Data sourced from various chemical suppliers and databases. uni.luchemicalbook.comuni.lu

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-(bromomethyl)-2-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2F3/c9-4-5-2-1-3-6(10)7(5)8(11,12)13/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSGKSMYEZJRISO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C(F)(F)F)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1428940-11-7 | |

| Record name | 3-Bromo-2-(trifluoromethyl)benzyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for 3 Bromo 2 Trifluoromethyl Benzyl Bromide

Approaches to Trifluoromethylation of Aromatic Systems

The incorporation of a trifluoromethyl group onto an aromatic scaffold is a pivotal step in the synthesis of 3-Bromo-2-(trifluoromethyl)benzyl bromide. This functional group significantly influences the electronic properties of the molecule, and its introduction can be achieved through several distinct methodologies.

Electrophilic Trifluoromethylation Methodologies

Electrophilic trifluoromethylation reagents, often termed "CF3+" sources, are instrumental in the direct trifluoromethylation of electron-rich aromatic compounds. brynmawr.edu Hypervalent iodine compounds, such as Togni's reagents, are prominent examples of such electrophilic agents. brynmawr.edutcichemicals.com These reactions typically proceed via an electrophilic aromatic substitution mechanism. The regioselectivity is dictated by the directing effects of the substituents already present on the aromatic ring. For the synthesis of a precursor to this compound, an appropriately substituted toluene (B28343) derivative would serve as the substrate.

Nucleophilic Trifluoromethylation Protocols

Nucleophilic trifluoromethylation strategies involve the reaction of a trifluoromethyl anion (CF3-) equivalent with an electrophilic aromatic substrate. wikipedia.orgacs.org The Ruppert-Prakash reagent, trifluoromethyltrimethylsilane (TMSCF3), is a widely utilized source of nucleophilic trifluoromethyl groups, often activated by a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). wikipedia.orgnih.gov This method is particularly effective for the trifluoromethylation of aryl halides through transition metal-catalyzed cross-coupling reactions, where palladium or copper catalysts are commonly employed. wikipedia.orgacs.org

| Reagent/System | Substrate Type | Catalyst/Activator |

| TMSCF3 (Ruppert-Prakash Reagent) | Aryl Halides | Palladium or Copper Catalyst |

| TMSCF3 (Ruppert-Prakash Reagent) | Carbonyl Compounds | Fluoride Source (e.g., TBAF) |

| [CuCF3] species | Aryl Iodides | Generated in-situ from CF3CO2K |

Radical Trifluoromethylation Strategies

Radical trifluoromethylation offers a powerful and often complementary approach to ionic methods. rsc.orgresearchgate.net This strategy involves the generation of a trifluoromethyl radical (•CF3) from precursors such as trifluoroiodomethane (CF3I) or sodium trifluoromethanesulfinate (Langlois' reagent). wikipedia.orgrsc.org The highly reactive trifluoromethyl radical can then add to the aromatic ring. These reactions can be initiated using photoredox catalysis, thermal methods, or chemical radical initiators. wikipedia.orgrsc.org A key advantage of radical trifluoromethylation is its ability to functionalize substrates that may be unreactive under electrophilic or nucleophilic conditions. researchgate.net

Installation of the Benzyl (B1604629) Bromide Moiety in Trifluoromethylated Aromatic Scaffolds

Following the successful trifluoromethylation of the aromatic ring, the subsequent critical transformation is the introduction of the benzyl bromide functionality. This step requires high selectivity for the benzylic position to prevent competing reactions.

Selective Side-Chain Bromination Techniques

The selective bromination of a benzylic methyl group is most commonly achieved through free-radical bromination. cecri.res.innih.gov This reaction typically employs N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), under thermal or photochemical conditions. bohrium.com The reaction proceeds via a radical chain mechanism, where a bromine radical selectively abstracts a benzylic hydrogen to form a stabilized benzyl radical, which then reacts with NBS to yield the desired benzyl bromide. cecri.res.in The choice of a non-polar solvent, such as carbon tetrachloride, is often crucial for the success and selectivity of this transformation. bohrium.com

| Reagent | Initiator | Conditions |

| N-Bromosuccinimide (NBS) | Benzoyl Peroxide (BPO) | Heat or Light |

| N-Bromosuccinimide (NBS) | Azobisisobutyronitrile (AIBN) | Heat |

| Boron Tribromide | - | Room Temperature |

Ortho-Bromination Strategies for Trifluoromethylated Toluene Derivatives

To synthesize this compound, a bromine atom must first be introduced onto the aromatic ring at the position ortho to the trifluoromethyl group. The trifluoromethyl group is a deactivating, meta-directing group for electrophilic aromatic substitution. Therefore, direct bromination of 2-(trifluoromethyl)toluene would primarily yield the 3-bromo and 5-bromo isomers. To achieve the desired 3-bromo substitution pattern, one might start with a precursor that already contains the bromine atom in the correct position, or employ advanced synthetic strategies such as directed ortho-metalation. Alternatively, a Sandmeyer-type reaction on a suitably substituted aniline (B41778) precursor can be utilized to install the bromine at the desired position before the benzylic bromination step. High-temperature vapor-phase bromination has also been reported for trifluoromethylated benzenes. google.com

Multi-Step Synthesis of this compound Precursors

The synthesis of precursors to this compound, such as (3-Bromo-2-(trifluoromethyl)phenyl)methanol, is a multi-step process that typically begins with a simpler, commercially available starting material. A common strategy involves the sequential introduction of the required functional groups—the trifluoromethyl group and the bromine atom—onto the benzene (B151609) ring, followed by modification of a side chain to create the necessary benzylic alcohol functionality, which can then be converted to the target benzyl bromide.

A plausible synthetic pathway could start from 2-(trifluoromethyl)aniline. The amino group can be converted to a bromine atom via a Sandmeyer reaction. This involves diazotization of the aniline followed by treatment with a copper(I) bromide salt. The resulting 1-bromo-2-(trifluoromethyl)benzene can then undergo ortho-lithiation and subsequent reaction with a suitable electrophile to introduce a hydroxymethyl group. Alternatively, a precursor like 3-bromo-2-methyl-1-(trifluoromethyl)benzene could be synthesized, which would then require a selective benzylic bromination. Another approach involves starting with a benzoic acid derivative, which offers different synthetic flexibilities. For example, the synthesis of the isomeric 3-Bromo-4-(trifluoromethyl)benzoic acid involves a four-step process including catalytic hydrogenation, diazotization/bromination, and hydrolysis, highlighting the complexity of synthesizing such substituted aromatics. chemicalbook.com

The final step before obtaining the target compound is the conversion of the precursor, (3-Bromo-2-(trifluoromethyl)phenyl)methanol, to this compound. This transformation is typically achieved using a brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). google.comnih.gov

Below is a table outlining a representative multi-step synthesis for a key precursor.

| Step | Reaction | Starting Material | Key Reagents | Product |

| 1 | Diazotization/Sandmeyer Reaction | 2-(trifluoromethyl)aniline | NaNO₂, HBr, CuBr | 1-Bromo-2-(trifluoromethyl)benzene |

| 2 | Ortho-metalation and Formylation | 1-Bromo-2-(trifluoromethyl)benzene | n-BuLi, DMF | 3-Bromo-2-(trifluoromethyl)benzaldehyde |

| 3 | Reduction | 3-Bromo-2-(trifluoromethyl)benzaldehyde | NaBH₄, Methanol | (3-Bromo-2-(trifluoromethyl)phenyl)methanol |

Green Chemistry Principles and Sustainable Synthetic Routes for Trifluoromethylated Benzyl Bromides

The synthesis of benzyl bromides, particularly on an industrial scale, has traditionally involved hazardous reagents and solvents, such as elemental bromine and chlorinated hydrocarbons like carbon tetrachloride (CCl₄). organic-chemistry.org Modern synthetic chemistry is increasingly guided by the principles of green chemistry, which aim to design processes that are safer, more efficient, and environmentally benign. For the synthesis of trifluoromethylated benzyl bromides, this involves exploring alternative energy sources, safer reagents, and advanced process technologies like flow chemistry. researchgate.netijisrt.com

Flow chemistry, or continuous flow processing, has emerged as a powerful technology for improving the safety and efficiency of chemical reactions, particularly those that are highly exothermic or involve hazardous intermediates. researchgate.net In the context of benzylic bromination, flow chemistry offers significant advantages over traditional batch processing. apolloscientific.co.uk

In a typical flow setup, solutions of the starting material (a substituted toluene) and a brominating agent are pumped and mixed, then passed through a heated or irradiated reactor. apolloscientific.co.uk The short residence times and excellent heat and mass transfer in microreactors allow for precise control over reaction conditions, minimizing the formation of byproducts, such as di-brominated species. researchgate.net This high level of control often leads to higher yields and purity. researchgate.net

A notable green aspect of flow chemistry is its application in photochemistry. Photochemical benzylic brominations can be performed using simple and safe equipment, such as a compact fluorescent lamp (CFL) as the light source and transparent polymer tubing for the reactor. organic-chemistry.org This approach allows for the use of N-bromosuccinimide (NBS) as the bromine source in solvents like acetonitrile, successfully avoiding the use of hazardous chlorinated solvents. organic-chemistry.org The technology has been successfully used to synthesize a range of benzyl bromide derivatives and has been scaled up to produce kilogram quantities of material, demonstrating its industrial viability. apolloscientific.co.uk

| Compound Synthesized via Flow Chemistry | Starting Material Type | Bromine Source | Reference |

| 3-Bromo-2-methoxybenzyl bromide | Substituted Toluene | Not Specified | apolloscientific.co.uk |

| 2-Bromo-5-(trifluoromethoxy)benzyl bromide | Substituted Toluene | Not Specified | apolloscientific.co.uk |

| Various Benzylic Bromides | Benzylic Compounds | N-bromosuccinimide | organic-chemistry.org |

The development of novel catalytic systems is a cornerstone of green chemistry, aiming to replace stoichiometric reagents with catalytic alternatives that are more efficient and generate less waste. For the synthesis of trifluoromethylated benzyl bromides, research has focused on photocatalytic systems and novel heterogeneous catalysts.

Visible-light photocatalysis has become a prominent method for activating C-H bonds for halogenation under mild conditions. mdpi.com These systems use a photocatalyst, such as Eosin Y, which absorbs visible light and initiates a radical chain reaction for the bromination of benzylic C-H bonds. This method avoids the need for high temperatures or UV irradiation often required for traditional radical initiators like AIBN or benzoyl peroxide. The reactions can often be carried out in greener solvent systems, such as a mixture of dichloromethane (B109758) and water. mdpi.com

Another avenue of research is the use of heterogeneous reagents and catalysts for the conversion of benzylic alcohols to benzyl bromides. For instance, Silicaphosphine (Silphos), a silica-based heterogeneous reagent, can efficiently convert alcohols to bromides in the presence of molecular bromine. organic-chemistry.org The key advantage of this system is the ease of separation of the solid-supported byproduct (Silphos oxide) by simple filtration, simplifying the purification process and reducing waste. organic-chemistry.org Furthermore, thiourea-based catalysts have been shown to mediate the bromination of alcohols under mild conditions, offering high efficiency and tolerance for a broad range of functional groups. organic-chemistry.org

| Catalytic System | Reaction Type | Key Advantages | Reference |

| Visible-light photocatalysis (e.g., Eosin Y) | Benzylic C-H Bromination | Mild conditions, avoids UV, uses visible light | mdpi.com |

| Silicaphosphine (Silphos) | Alcohol to Bromide Conversion | Heterogeneous reagent, easy product separation | organic-chemistry.org |

| Thiourea Additives | Alcohol to Bromide Conversion | Mild conditions, high efficiency, broad functional group tolerance | organic-chemistry.org |

Reactivity and Reaction Mechanisms of 3 Bromo 2 Trifluoromethyl Benzyl Bromide

Reactivity of the Benzylic Bromide Functional Group

The benzylic bromide group is particularly reactive due to the ability of the adjacent benzene (B151609) ring to stabilize intermediates, such as carbocations and radicals, through resonance. libretexts.orgyoutube.com This stabilization facilitates a variety of reactions at the benzylic carbon.

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

Benzylic halides, including 3-bromo-2-(trifluoromethyl)benzyl bromide, are capable of undergoing nucleophilic substitution through both SN1 and SN2 mechanisms. quora.com The preferred pathway is influenced by the reaction conditions, such as the nature of the nucleophile, the solvent, and the specific structure of the benzylic halide. quora.commasterorganicchemistry.com

The SN1 (Substitution Nucleophilic Unimolecular) reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. masterorganicchemistry.commasterorganicchemistry.com The benzylic carbocation is stabilized by resonance, which delocalizes the positive charge across the aromatic ring, making this pathway favorable. quora.comquora.com Although this compound is a primary halide, the resonance stabilization of the potential benzyl (B1604629) carbocation can allow it to react via an SN1 pathway under appropriate conditions, such as with a weak nucleophile in a polar protic solvent. quora.comlibretexts.org

The SN2 (Substitution Nucleophilic Bimolecular) reaction is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.comkhanacademy.org For primary benzylic halides like this compound, the SN2 pathway is often favored, especially with strong nucleophiles in polar aprotic solvents, due to reduced steric hindrance around the benzylic carbon. khanacademy.org

Recent studies have explored nucleophilic fluorine substitution on related α-carbonyl benzyl bromides, demonstrating the feasibility of these reactions and the potential for both SN1 and SN2 pathways depending on the reagents used. nii.ac.jpnih.gov For instance, the use of certain fluoride (B91410) sources can proceed through an SN1-type mechanism involving a carbocation intermediate. nii.ac.jp

Table 1: Factors Influencing SN1 vs. SN2 Pathways for Benzylic Halides

| Factor | Favors SN1 | Favors SN2 |

| Substrate | Tertiary > Secondary > Primary (but resonance stabilization is key for benzylic) | Primary > Secondary > Tertiary |

| Nucleophile | Weak (e.g., H₂O, ROH) libretexts.org | Strong (e.g., OH⁻, CN⁻) khanacademy.org |

| Solvent | Polar Protic (e.g., water, ethanol) quora.com | Polar Aprotic (e.g., acetone, DMSO) |

| Leaving Group | Good leaving group | Good leaving group |

Radical Reactions at the Benzylic Position

The benzylic position is also susceptible to radical reactions. The stability of the benzylic radical, which is resonance-stabilized by the adjacent aromatic ring, is a key factor in these transformations. libretexts.orgyoutube.com Benzylic C-H bonds can undergo trifluoromethylthiolation through a site-selective organophotoredox-catalyzed process, which proceeds via a benzylic radical intermediate. This highlights the potential for this compound to participate in similar radical-mediated functionalizations. The reaction mechanism often involves the abstraction of a hydrogen atom from the benzylic position to form the stabilized radical, which then reacts with a radical species. libretexts.org

Elimination Reactions and Olefin Formation

Elimination reactions can compete with nucleophilic substitution, particularly when a strong base is used. youtube.commsu.edu In the case of benzylic halides, an E2 (Elimination Bimolecular) reaction can occur where a base abstracts a proton from a carbon adjacent to the benzylic carbon, leading to the formation of a double bond (an olefin) and the expulsion of the bromide ion. mgscience.ac.in However, for primary benzylic halides like this compound, substitution reactions are often more prevalent, and elimination is less common because it would require the formation of a double bond within the aromatic ring, which is energetically unfavorable. youtube.com The presence of the trifluoromethyl group can influence the acidity of benzylic protons and potentially affect the rate and pathway of elimination reactions. nih.gov

Reactivity of the Aryl Bromide Functional Group

The aryl bromide portion of the molecule is generally less reactive than the benzylic bromide in nucleophilic substitutions but is highly valuable for carbon-carbon bond formation through various transition metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira Coupling)

Suzuki-Miyaura Coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or trifluoroborate) and an organic halide. libretexts.org This reaction is a powerful tool for forming carbon-carbon bonds. nih.govorganic-chemistry.org The aryl bromide of this compound can serve as the halide partner in Suzuki couplings. nih.govlookchem.com The general mechanism involves oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product. libretexts.org The reaction is compatible with a wide range of functional groups. nih.govnih.gov

Heck Reaction , another palladium-catalyzed process, involves the coupling of an aryl or vinyl halide with an alkene. wikipedia.orgorganic-chemistry.org The aryl bromide of the target molecule can participate in Heck reactions to form substituted alkenes. beilstein-journals.orgbeilstein-journals.org The mechanism is believed to involve the formation of an alkyl radical in some cases. beilstein-journals.org

Sonogashira Coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This reaction would allow for the introduction of an alkynyl group at the position of the aryl bromide on the this compound molecule. pitt.edusci-hub.se

Table 2: Overview of Cross-Coupling Reactions for the Aryl Bromide Functional Group

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Organoboron compound (e.g., boronic acid) | Palladium catalyst and a base libretexts.org | Biaryl or substituted arene |

| Heck | Alkene | Palladium catalyst and a base wikipedia.org | Substituted alkene |

| Sonogashira | Terminal alkyne | Palladium catalyst, copper co-catalyst, and a base wikipedia.org | Aryl-alkyne |

Directed Ortho Metalation and Subsequent Electrophilic Quenching

Directed ortho metalation (DoM) is a powerful technique for the functionalization of aromatic rings. wikipedia.org It involves the deprotonation of the position ortho (adjacent) to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. wikipedia.orgharvard.edu This intermediate can then be trapped by an electrophile. wikipedia.org While the bromine atom itself is not a strong directing group, the trifluoromethyl group can potentially influence the acidity of adjacent protons. However, the primary application of DoM is with stronger directing groups like amides, ethers, and amines. harvard.edu In the context of this compound, this reaction is less straightforward without a more effective directing group on the ring.

Influence of the Trifluoromethyl Group on Aromatic Reactivity and Selectivity

The trifluoromethyl (-CF3) group is a powerful modulator of chemical reactivity due to its distinct electronic and steric properties. Its presence at the ortho position to the benzyl bromide significantly impacts the behavior of the entire molecule.

The trifluoromethyl group is one of the strongest electron-withdrawing groups used in organic chemistry. nih.gov This is primarily due to the high electronegativity of the fluorine atoms, which creates a strong inductive effect (-I), pulling electron density away from the aromatic ring. vaia.comminia.edu.eg

Effects on Electrophilic Aromatic Substitution (EAS):

Deactivation of the Aromatic Ring: By withdrawing electron density, the -CF3 group makes the aromatic ring less nucleophilic and therefore less reactive towards electrophiles. vaia.commdpi.com This deactivating effect is a well-established strategy for reducing metabolism in drug design by making the aromatic ring less susceptible to oxidative processes. mdpi.com

Meta-Directing Influence: The strong deactivation primarily affects the ortho and para positions relative to the -CF3 group. This makes the meta position the least deactivated and, consequently, the most favorable site for electrophilic attack. vaia.comwikipedia.org While the bromine atom is also a deactivating group, it is an ortho, para-director. The powerful meta-directing influence of the -CF3 group often dominates, guiding incoming electrophiles to the positions meta to it.

Effects on Nucleophilic Aromatic Substitution (NAS):

Activation of the Aromatic Ring: Conversely, the potent electron-withdrawing nature of the -CF3 group can activate the aromatic ring towards nucleophilic aromatic substitution. By pulling electron density out of the ring, it can stabilize the negatively charged intermediate (Meisenheimer complex) formed during an NAS reaction, thereby lowering the activation energy for this pathway. The bromine atom on the ring can potentially be displaced by a strong nucleophile under these conditions.

The following table summarizes the electronic influence of the trifluoromethyl group compared to other common substituents.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on EAS | Directing Influence |

| -CF3 | Strong -I (withdrawing) | None | Strongly Deactivating | Meta |

| -Br | -I (withdrawing) | +M (donating) | Deactivating | Ortho, Para |

| -CH3 | +I (donating) | None | Activating | Ortho, Para |

| -NO2 | Strong -I (withdrawing) | Strong -M (withdrawing) | Strongly Deactivating | Meta |

This table provides a comparative overview of the electronic effects of different functional groups on electrophilic aromatic substitution (EAS).

The trifluoromethyl group is significantly bulkier than a hydrogen or even a methyl group. mdpi.com Its placement at the 2-position introduces considerable steric hindrance around the adjacent benzylic carbon (the -CH2Br group).

This steric congestion can:

Hinder Nucleophilic Attack: The bulkiness of the ortho -CF3 group can impede the approach of nucleophiles to the benzylic carbon in SN2 (bimolecular nucleophilic substitution) reactions. This can slow down the rate of substitution at the benzylic position compared to a less hindered benzyl bromide.

Influence Conformational Preferences: The steric strain between the -CF3 and -CH2Br groups may influence the rotational conformation of the benzyl bromide, which could affect its reactivity in certain stereoselective reactions.

Direct Reactions to Less Hindered Sites: In reactions involving the aromatic ring, the steric bulk can work in concert with electronic effects to direct incoming reagents to less crowded positions. For example, it would further disfavor electrophilic attack at the sterically crowded 6-position.

Chemoselectivity and Regioselectivity in Multi-Functionalized Aromatic Systems

The presence of three distinct reactive sites in this compound—the benzylic bromide, the aryl bromide, and the substituted aromatic ring—makes chemoselectivity a critical consideration in its reactions. The outcome of a reaction depends heavily on the reagents and conditions employed.

Benzylic Substitution (SN1/SN2): The benzyl bromide is the most reactive site towards many nucleophiles. Reactions with nucleophiles like amines, alkoxides, or cyanides will typically occur preferentially at the benzylic carbon to displace the bromide. These reactions are fundamental for introducing a wide variety of functional groups at this position. nih.govorganic-chemistry.org

Aryl Bromide Reactions: The bromine atom attached to the aromatic ring is less reactive than the benzylic bromide towards simple nucleophilic substitution. However, it is an ideal handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig couplings. By carefully selecting the catalyst and reaction conditions, it is possible to form new carbon-carbon or carbon-heteroatom bonds at this position selectively, leaving the benzyl bromide group intact.

Aromatic Ring Substitution: As discussed, electrophilic substitution on the aromatic ring is disfavored due to the deactivating effects of both the -Br and -CF3 groups. However, under forcing conditions, reactions like nitration or sulfonation could proceed, with the regioselectivity being dictated by the combined electronic and steric influences of the existing substituents.

Regioselectivity refers to the preferential reaction at one position over another. In the context of this molecule, a key regioselective challenge is differentiating between the two bromine atoms. The significantly higher reactivity of the benzylic C-Br bond compared to the aromatic C-Br bond under nucleophilic conditions allows for high regioselectivity. For instance, reaction with a soft nucleophile like sodium cyanide would almost exclusively lead to the formation of 3-bromo-2-(trifluoromethyl)phenylacetonitrile.

Conversely, a palladium-catalyzed cross-coupling reaction with a boronic acid (Suzuki reaction) could be directed to react selectively at the aryl bromide position, leveraging the specific mechanism of oxidative addition to the C(sp2)-Br bond. nih.gov The ability to control both chemoselectivity and regioselectivity is crucial for the effective use of this compound as a building block in the synthesis of more complex molecules. researchgate.net

Applications of 3 Bromo 2 Trifluoromethyl Benzyl Bromide in Complex Molecule Synthesis

Role as a Versatile Building Block in Organic Synthesis

The utility of 3-Bromo-2-(trifluoromethyl)benzyl bromide as a versatile building block stems from the distinct reactivity of its functional groups. The benzyl (B1604629) bromide unit is a potent electrophile, readily participating in nucleophilic substitution reactions. This allows for the straightforward attachment of the 3-bromo-2-(trifluoromethyl)benzyl moiety to a wide array of nucleophiles, including alcohols, phenols, amines, and thiols, thereby forming ethers, esters, secondary/tertiary amines, and thioethers, respectively.

Furthermore, the bromine atom on the aromatic ring serves as a key site for a variety of cross-coupling reactions. Catalytic systems, particularly those based on palladium, can facilitate Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This enables the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the elaboration of the aromatic core into more complex structures. The trifluoromethyl group, being strongly electron-withdrawing and generally inert to common reaction conditions, provides a stable and influential substituent that can modulate the electronic properties and conformational preferences of the target molecule.

Synthesis of Biologically Relevant Molecules and Advanced Chemical Scaffolds

The unique arrangement of substituents in this compound makes it a particularly interesting starting material for the synthesis of biologically active molecules and sophisticated chemical scaffolds.

Precursors for Trifluoromethyl-Containing Heterocyclic Systems

Heterocyclic compounds are ubiquitous in medicinal chemistry. The reactivity of the benzyl bromide functionality in this compound can be exploited to construct trifluoromethyl-containing heterocyclic systems. For instance, reaction with binucleophilic reagents can lead to the formation of various ring systems. The subsequent modification of the aryl bromide can then be used to further diversify these heterocyclic scaffolds.

Building Blocks for Aromatic Scaffolds with Defined Ortho-Substitution Patterns

The ortho-relationship between the bromine and trifluoromethyl groups is a key feature of this molecule. This defined substitution pattern is crucial for creating molecules where the spatial arrangement of substituents is critical for their function, such as in the design of ligands for specific biological targets or in the construction of materials with tailored properties. The ability to introduce this specific ortho-substituted motif can be highly valuable in structure-activity relationship (SAR) studies, where the precise positioning of functional groups is systematically varied to optimize biological activity.

Derivatization for Functional Materials and Polymer Chemistry Applications

Beyond its potential in medicinal chemistry, this compound could also find applications in the development of functional materials and polymers. The introduction of the trifluoromethyl group can impart desirable properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics.

The benzyl bromide moiety can be used to anchor the molecule to polymer backbones or surfaces, while the aryl bromide can be a site for polymerization reactions, such as in the synthesis of conjugated polymers for electronic applications. The derivatization of this compound could lead to the creation of novel monomers for specialty polymers with unique properties.

Strategic Introduction of Both Bromine and Trifluoromethyl Groups into Target Molecules

The primary strategic advantage of using this compound lies in its ability to introduce both a bromine atom and a trifluoromethyl group in a specific and controlled manner. This dual functionalization allows for a two-pronged approach to molecular elaboration. The benzyl bromide can be used for the initial coupling step, followed by a subsequent transformation at the aryl bromide position, or vice versa. This sequential reactivity provides chemists with a powerful tool for the convergent synthesis of complex target molecules, where different fragments can be brought together in a planned and efficient sequence.

While the specific applications of this compound are not yet extensively documented, its chemical structure strongly suggests its potential as a valuable and versatile building block in the synthesis of a wide range of complex and functional molecules. Further research into the reactivity and applications of this enigmatic compound is warranted to fully unlock its synthetic capabilities.

Computational and Theoretical Studies Relevant to 3 Bromo 2 Trifluoromethyl Benzyl Bromide

Density Functional Theory (DFT) Calculations for Electronic Structure Elucidation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. For 3-bromo-2-(trifluoromethyl)benzyl bromide, DFT calculations can elucidate key properties such as molecular orbital energies, charge distribution, and electrostatic potential. These calculations are crucial for understanding the molecule's inherent reactivity and intermolecular interactions.

In a study on fluorinated N-benzyl substituted diketopyrrolopyrroles, the M06-2X density functional at the 6-311G(d) level was employed to compute intermolecular interaction energies. researchgate.net This level of theory is effective in accounting for the non-covalent interactions that are influenced by substituents like the trifluoromethyl group. researchgate.net For this compound, similar calculations would reveal how the bromine and trifluoromethyl groups modulate the electron density of the aromatic ring and the benzylic carbon, thereby influencing its electrophilicity and susceptibility to nucleophilic attack.

Table 1: Representative Data from DFT Calculations on a Substituted Aromatic System (Note: This table is illustrative and based on data for a related compound, 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, to demonstrate the type of information obtained from DFT calculations.)

| Property | Calculated Value (B3LYP) | Calculated Value (M06-2X) |

| Ground-state Energy (Hartree) | -977.66671 | -977.43856 |

| N–N Bond Length (Å) | 1.358 | - |

| C–N Bond Length (Å) | 1.363 | 1.364 |

Data sourced from a study on 2-amino-5-trifluoromethyl-1,3,4-thiadiazole. acs.org

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. This provides a detailed picture of the reaction mechanism. For this compound, which is a benzylic bromide, a primary reaction pathway is nucleophilic substitution (SN1 or SN2).

A computational study on the reactions of sulfides with electrophiles demonstrates how DFT can be used to investigate reaction mechanisms. In that study, the attack of a sulfide (B99878) on HOCl was modeled, and the high free energy of activation for the formation of ionic intermediates was found to be considerably lowered by solvation in protic solvents. researchgate.net Similarly, for this compound, computational models could predict the favorability of SN1 versus SN2 pathways under different solvent conditions and with various nucleophiles.

In another example, the base-induced 5-endo cyclization of benzyl (B1604629) 1-alkynyl sulfides was studied computationally. nih.gov The calculations, performed at the CAM-B3LYP/6-311+G(d,p) level with a CPCM solvent model, helped to rationalize the reaction mechanism. nih.gov It was found that the reaction proceeds through a series of steps involving deprotonation and tautomerism prior to the cyclization. nih.gov Such detailed mechanistic insights are invaluable for optimizing reaction conditions and predicting the outcome of new reactions.

Furthermore, DFT calculations have been used to understand the selectivity in the α-functionalization of saturated N-alkyl piperidines. acs.org By analyzing the transition states, researchers could explain the observed experimental selectivity. acs.org For reactions involving this compound, similar computational approaches could be used to understand and predict regioselectivity and stereoselectivity.

Prediction of Reactivity and Selectivity in Organic Transformations

Computational methods can predict the reactivity and selectivity of organic molecules, guiding synthetic chemists in the design of experiments. For this compound, computational predictions could focus on its reactivity towards different nucleophiles or its selectivity in reactions involving the aromatic ring.

A study on nucleophilic substitutions on benzyl bromides found a strong linear relationship between the computed electrostatic potential at the benzylic carbon and the effective SN2 activation energies. researchgate.net This suggests that for a series of substituted benzyl bromides, including this compound, the reactivity in SN2 reactions is largely governed by the electrostatic interaction between the reacting species. researchgate.net

Computational models have also been developed to predict site selectivity in complex reactions. For instance, a graph-convolutional neural network has been used for the multitask prediction of site selectivity in aromatic C-H functionalization reactions. chemrxiv.org This approach allows for the rapid determination of which C-H functionalization reactions might proceed with high selectivity. chemrxiv.org While not directly applied to this compound, this methodology illustrates the potential of computational tools to predict selectivity in reactions involving the aromatic ring of the molecule.

In a different context, the reactivity of strained cyclic alkynes has been tuned through substitution, with computational modeling guiding the selection of substituents. peerj.com DFT calculations were used to predict that certain propargyl-substituted cyclooctynes would exhibit enhanced reactivity in "click reactions". peerj.com This highlights the predictive power of computational chemistry in designing molecules with desired reactivity.

Conformational Analysis of Substituted Benzyl Systems

The three-dimensional structure and conformational preferences of a molecule can significantly impact its reactivity. Computational methods are widely used to perform conformational analysis, identifying the most stable conformers and the energy barriers between them.

For this compound, the key conformational flexibility lies in the rotation around the bond connecting the bromomethyl group to the aromatic ring. The presence of the bulky bromo and trifluoromethyl groups at the 2- and 3-positions of the benzyl ring will create steric hindrance, influencing the preferred orientation of the bromomethyl group.

While specific conformational analysis data for this compound is not available, studies on related systems provide insights. For example, in a DFT study of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, the rotational barrier of the amino group was calculated. acs.org The energy difference between the ground state and the transition state for rotation provides the rotational barrier. acs.org A similar approach could be used to determine the rotational barrier for the bromomethyl group in this compound, providing information on its conformational dynamics.

Understanding Substituent Effects on Aromatic Systems: A Computational Perspective

The bromo and trifluoromethyl substituents on the aromatic ring of this compound have a profound effect on its electronic properties and reactivity. The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms, while the bromo group is also electron-withdrawing via induction but can be a weak π-donor.

Computational studies can quantify these substituent effects. The trifluoromethyl group is known to increase the lipophilicity of a molecule, a property that can be estimated computationally. beilstein-journals.org The presence of fluorine atoms can also influence intermolecular interactions, such as C-F---H and C-F---π interactions, which can be modeled using DFT. researchgate.net

In a computational study of substituent effects on the fluorene (B118485) molecule, DFT calculations were used to investigate the impact of halogen substitution on the electronic properties. researchgate.net It was found that the presence of electron-withdrawing groups led to a decrease in the HOMO-LUMO energy gap, indicating increased reactivity. researchgate.net For this compound, the combined electron-withdrawing nature of the bromo and trifluoromethyl groups would be expected to significantly lower the energy of the LUMO, making the benzylic carbon more electrophilic and thus more reactive towards nucleophiles.

Future Research Directions in Trifluoromethylated Benzyl Bromide Chemistry

Development of Novel Catalytic Systems for Chemoselective Transformations

The advancement of catalytic systems is paramount for enhancing the synthetic utility of trifluoromethylated benzyl (B1604629) bromides. Future research will likely focus on developing catalysts that can achieve high chemoselectivity, allowing for the transformation of the benzylic bromide in the presence of other reactive functional groups.

Copper-mediated trifluoromethylation of benzyl bromides has been demonstrated, offering a method for creating structurally diverse molecules under mild conditions. organic-chemistry.orgnih.gov However, these methods often require stoichiometric amounts of copper. A key future direction will be the development of truly catalytic variants to improve atom economy and reduce metal waste. Research could explore novel ligand designs for copper or other transition metals (e.g., nickel, palladium) that facilitate a catalytic cycle and prevent catalyst deactivation.

Another area of focus is the development of catalytic systems for asymmetric transformations. Introducing chirality into molecules containing the trifluoromethylbenzyl moiety is of significant interest in medicinal chemistry. Future work could involve designing chiral catalysts that can control the stereochemistry of reactions at the benzylic position, leading to the enantioselective synthesis of complex molecules.

Table 1: Comparison of Current and Future Catalytic Approaches

| Feature | Current Methods (e.g., Stoichiometric Copper) | Future Catalytic Systems |

|---|---|---|

| Metal Requirement | Stoichiometric | Catalytic (low loadings) |

| Selectivity | Good chemoselectivity organic-chemistry.org | High chemo-, regio-, and enantioselectivity |

| Substrate Scope | Primarily primary benzyl bromides organic-chemistry.org | Broader scope including secondary benzyl bromides |

| Sustainability | Higher metal waste | Improved atom economy, recyclable catalysts |

Exploration of Photoredox and Electrochemical Methods in Synthesis

Photoredox and electrochemical catalysis offer powerful, green alternatives to traditional synthetic methods by using light or electricity to drive chemical reactions. nih.gov These techniques are particularly well-suited for generating radical intermediates under mild conditions, which can be harnessed for novel bond formations involving trifluoromethylated benzyl bromides.

Future research will likely explore the application of photoredox catalysis to the coupling of 3-Bromo-2-(trifluoromethyl)benzyl bromide with a wide range of partners. For instance, dual catalysis systems combining a photoredox catalyst with a nickel catalyst could enable cross-coupling reactions with various nucleophiles, including boronic acids, silicates, and C(sp³)–H bonds. acs.org The development of visible-light-mediated protocols would be particularly advantageous, offering operational simplicity and enhanced functional group tolerance. nih.gov The photoredox catalytic coupling of halomethyl arenes to form bibenzyl derivatives has been demonstrated, and expanding this to substrates like this compound is a logical next step. nih.gov

Electrochemistry provides another avenue for activating trifluoromethylated benzyl bromides. Anodic or cathodic activation could be used to generate radical cations or anions, respectively, which could then participate in a variety of synthetic transformations. Research into electrochemical C-C and C-heteroatom bond-forming reactions would broaden the synthetic toolbox for these building blocks.

Strategies for Late-Stage Functionalization of Complex Molecules

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development, allowing for the modification of complex molecules at a late point in their synthesis to fine-tune their biological properties. mpg.deacs.org Trifluoromethylated benzyl bromides, such as this compound, are valuable reagents for LSF, enabling the introduction of the trifluoromethylbenzyl group into bioactive compounds.

Future research in this area will focus on developing highly selective and robust methods for using these reagents in LSF. nih.gov This includes designing reactions that can proceed with high efficiency and predictability on substrates bearing multiple functional groups. acs.org For example, developing conditions for the chemoselective alkylation of specific nucleophilic sites (e.g., phenols, amines, thiols) within a complex molecule is a key challenge. The use of this compound allows for the installation of a handle that contains both a trifluoromethyl group, known to modulate properties like metabolic stability and lipophilicity, and a bromine atom, which can serve as a vector for further diversification through cross-coupling reactions. mpg.de

Design of New Reagents for Ortho-Selective Chemical Modifications

Achieving regiocontrol, particularly ortho-selectivity, is a significant challenge in aromatic functionalization. While this compound is itself a reagent, future research could focus on using its structural motifs to design new reagents or catalytic systems that direct functionalization to the ortho position of other aromatic rings.

The development of new directing groups is a promising strategy. A directing group could be temporarily installed on a substrate, guide a catalyst to perform an ortho-C–H functionalization, and then be removed. Research could explore how the electronic properties of the trifluoromethyl group could be incorporated into such directing groups to influence reactivity and selectivity. Furthermore, the development of cobalt-catalyzed ortho-C(sp²)–H methylation for complex molecules highlights the potential for transition-metal-mediated approaches. acs.org Future work could adapt such catalytic systems for ortho-benzylation using reagents derived from trifluoromethylated benzyl bromides.

Advancements in Flow Chemistry for Scalable and Efficient Synthesis

Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, enhanced reproducibility, and easier scalability. spirochem.com These benefits are particularly relevant for the synthesis and application of reactive intermediates like benzyl bromides.

Future research will focus on translating the synthesis of this compound and its subsequent reactions into continuous flow processes. Photochemical flow reactors are already being used for benzylic brominations, providing a safer and more efficient way to handle bromine and generate benzyl bromide building blocks. apolloscientific.co.uk Applying this "photoflow" technology to the synthesis of trifluoromethylated analogues is a key area for development. spirochem.com

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3,5-bis-trifluoromethylbenzyl |

Q & A

Basic: What synthetic methods are commonly used to prepare 3-Bromo-2-(trifluoromethyl)benzyl bromide?

The compound is typically synthesized via bromination of a substituted toluene derivative. For example, radical bromination using N-bromosuccinimide (NBS) under UV light can introduce bromine at the benzylic position. Alternatively, halogen exchange reactions with HBr or PBr₃ may be employed. The trifluoromethyl group’s electron-withdrawing nature directs bromination to specific positions. Evidence from similar compounds (e.g., 3-(trifluoromethyl)benzyl bromide) highlights the use of bromodehydroxylation of benzyl alcohols or direct electrophilic substitution .

Advanced: How do steric and electronic effects of the trifluoromethyl group influence nucleophilic substitution reactivity?

The trifluoromethyl group’s strong electron-withdrawing effect activates the benzyl bromide toward nucleophilic attack by polarizing the C-Br bond. However, steric hindrance from the bulky -CF₃ group can slow SN2 mechanisms. Kinetic studies using aprotic solvents (e.g., DMF) and varying nucleophiles (e.g., azide vs. thiolate) are critical to quantify these effects. Computational modeling (DFT) can predict transition-state geometries, while isotopic labeling (e.g., ²H or ¹⁸O) tracks regioselectivity in competing pathways .

Basic: What spectroscopic techniques are essential for characterizing this compound?

- ¹H/¹³C NMR : Benzyl CH₂Br protons resonate at δ ~4.3–4.6 ppm; aromatic protons show splitting patterns dependent on substituents.

- ¹⁹F NMR : Trifluoromethyl groups exhibit a singlet near δ -60 to -65 ppm.

- GC-MS : Molecular ion clusters ([M]⁺ and [M+2]⁺) confirm molecular weight.

- IR : C-Br stretches appear at ~500–600 cm⁻¹. Reference data from NIST ( ) provides retention indices for cross-validation .

Advanced: How can researchers resolve discrepancies in reported melting points or reaction yields?

Discrepancies may arise from impurities (e.g., residual solvents or dehalogenation byproducts). Recrystallization in hexane/ethyl acetate followed by differential scanning calorimetry (DSC) confirms purity. For yield optimization, moisture-sensitive reactions require anhydrous conditions (e.g., molecular sieves) and inert atmospheres. Cross-referencing synthetic protocols with authoritative databases (e.g., NIST in ) ensures reproducibility .

Basic: What safety protocols are critical when handling this compound?

As a lachrymator and skin irritant, use in a fume hood with nitrile gloves and goggles. Store under nitrogen at 2–8°C to prevent hydrolysis. Emergency procedures for spills include neutralization with sodium bicarbonate. Analogous benzyl bromides ( ) emphasize avoiding inhalation and skin contact .

Advanced: What strategies enable regioselective functionalization of this compound?

The bromine atom and trifluoromethyl group direct electrophilic substitution. For cross-coupling (e.g., Suzuki-Miyaura), use Pd catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids. Steric effects may necessitate bulky ligands (e.g., SPhos) to enhance selectivity. demonstrates such strategies in synthesizing NK1 receptor antagonists .

Advanced: How can trace impurities (e.g., hydrolyzed derivatives) be quantified?

Ultra-performance liquid chromatography (UPLC) paired with tandem mass spectrometry (MS/MS) improves resolution for low-abundance impurities. High-resolution MS (HRMS) identifies exact masses (e.g., 307.031 g/mol for the parent ion). Internal standards (e.g., deuterated analogs) correct matrix effects. ’s exact mass data aids impurity profiling .

Basic: What are common applications of this compound in medicinal chemistry?

It serves as a key intermediate in synthesizing trifluoromethylated pharmacophores. For example, it has been used in:

- Anticoagulants : Flocoumafen derivatives (rodenticides) via nucleophilic displacement .

- Neurokinin antagonists : Enantioselective synthesis of L-733,060 for pain management .

Advanced: How do solvent polarity and temperature impact its stability during storage?

Polar solvents (e.g., DMSO) accelerate hydrolysis to benzyl alcohol. Stability studies using accelerated aging (40°C/75% RH) and Karl Fischer titration monitor moisture uptake. Storage in non-polar solvents (e.g., hexane) under nitrogen extends shelf life. notes similar degradation pathways for trifluoromethyl benzyl bromides .

Advanced: What computational tools predict its reactivity in multi-step syntheses?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Software like Gaussian or ORCA models transition states for SN2 vs. SN1 mechanisms. Molecular dynamics simulations assess solvent effects (e.g., THF vs. DCM). ’s synthesis of guanidines exemplifies computational-aided design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.